molecular formula C6H3Cl2NO B1323503 5-Chloronicotinoyl chloride CAS No. 85320-79-2

5-Chloronicotinoyl chloride

Cat. No. B1323503
M. Wt: 176 g/mol
InChI Key: BMKOWBGBYPYXET-UHFFFAOYSA-N
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Patent
US06660753B2

Procedure details

In a similar fashion, 5-chloronicotinoyl chloride was prepared from 5-chloronicotinic acid (157 mg, 1 mmol). Treatment of the acid chloride with pyrid-2-ylamidoxime (137 mg, 1 mmol) and triethylamine (404 mg, 4 mmol) in dichloromethane (2 mL), followed by heating in dimethylformamide (2 mL) at 120° C. for 3 hours afforded 149 mg (58%) of 3-(2-pyridyl)-5-(5-chloro-pyrid-3-yl)-1,2,4-oxadiazole (149 mg, 57.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pyrid-2-ylamidoxime
Quantity
137 mg
Type
reactant
Reaction Step Three
Quantity
404 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].Cl[C:12]1[CH:13]=[N:14][CH:15]=[C:16]([CH:20]=1)C(O)=O.C([N:23]([CH2:26]C)CC)C.C[N:29](C)C=O>ClCCl>[N:14]1[CH:13]=[CH:12][CH:20]=[CH:16][C:15]=1[C:26]1[N:23]=[C:7]([C:6]2[CH:5]=[N:4][CH:3]=[C:2]([Cl:1])[CH:10]=2)[O:8][N:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=C(C(=O)Cl)C1
Name
Quantity
157 mg
Type
reactant
Smiles
ClC=1C=NC=C(C(=O)O)C1
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
pyrid-2-ylamidoxime
Quantity
137 mg
Type
reactant
Smiles
Step Four
Name
Quantity
404 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NOC(=N1)C=1C=NC=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 149 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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